molecular formula C21H21BrClN3O2S B2879872 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(3-chlorophenyl)methyl]hexanamide CAS No. 422288-28-6

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(3-chlorophenyl)methyl]hexanamide

Cat. No.: B2879872
CAS No.: 422288-28-6
M. Wt: 494.83
InChI Key: VDHWECXYFBGFEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(6-Bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(3-chlorophenyl)methyl]hexanamide is a quinazolinone derivative characterized by:

  • A hexanamide linker bridging the quinazolinone to a 3-chlorobenzyl group, which introduces lipophilicity and steric bulk. This structure suggests applications in medicinal chemistry, particularly as a kinase inhibitor or antimicrobial agent, given the known bioactivity of quinazolinones .

Properties

CAS No.

422288-28-6

Molecular Formula

C21H21BrClN3O2S

Molecular Weight

494.83

IUPAC Name

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(3-chlorophenyl)methyl]hexanamide

InChI

InChI=1S/C21H21BrClN3O2S/c22-15-8-9-18-17(12-15)20(28)26(21(29)25-18)10-3-1-2-7-19(27)24-13-14-5-4-6-16(23)11-14/h4-6,8-9,11-12H,1-3,7,10,13H2,(H,24,27)(H,25,29)

InChI Key

VDHWECXYFBGFEO-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)CNC(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S

solubility

not available

Origin of Product

United States

Preparation Methods

The synthesis of 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(3-chlorophenyl)methyl]hexanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(3-chlorophenyl)methyl]hexanamide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the quinazolinone ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to a variety of derivatives.

Scientific Research Applications

This compound has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(3-chlorophenyl)methyl]hexanamide involves its interaction with molecular targets such as enzymes or receptors. For instance, in medicinal applications, it may inhibit the activity of certain kinases, thereby disrupting signaling pathways crucial for cancer cell survival and proliferation.

Comparison with Similar Compounds

Core Quinazolinone Modifications

Key analogs and their distinguishing features:

Compound Name Core Substituents Biological Implications Reference
Target Compound 6-Br, 2-sulfanylidene, 4-oxo Enhanced electrophilicity; potential thiol-binding
3-Benzyl-6-bromo-2-phenylquinazolin-4(3H)-one 6-Br, 2-phenyl, 4-oxo Reduced hydrogen-bonding capacity vs. sulfanylidene
2-(6-Bromo-4-oxo-3-phenylquinazolin-2-ylsulfanyl)-N-(4-oxo-2-phenylthiazolidin-3-yl)-acetamide 6-Br, 2-sulfanylacetamide, 4-oxo Broader heterocyclic conjugation; possible dual-target activity

Analysis :

  • The 6-bromo substituent is conserved across analogs, suggesting its critical role in steric or electronic modulation of the quinazolinone core .

Side Chain Variations

Compound Name Side Chain Structure Physicochemical Impact
Target Compound Hexanamide-3-chlorobenzyl Extended lipophilicity; improved membrane permeability
6-Bromo-2-((3-chloro-4-(substituted phenyl)-4-oxoazetidin-1-yl amino) methyl)-3-(naphthalen-2-yl)quinazolin-4(3H)-one Azetidinone-naphthalene Increased rigidity; π-π stacking potential
N-[5-methylisoxazol-3-yl]-N-[(2-(phenylamino)-4H-1,3,4-thiadiazin-6-yl)-4-[(2-(phenylamino)-4H-1,3,4-thiadiazin-6-yl]amino]benzenesulfonamide Thiadiazin-sulfonamide Enhanced solubility; sulfonamide-mediated target affinity

Analysis :

  • The hexanamide linker in the target compound balances flexibility and lipophilicity, unlike the rigid azetidinone () or polar sulfonamide () chains. This may favor passive diffusion across biological membranes .

Analysis :

  • The target compound’s synthesis likely requires amide coupling strategies (e.g., EDCI/HOBt), contrasting with microwave-assisted cyclization () or acid-catalyzed thiadiazin formation (). This may pose challenges in purity due to the hexanamide chain’s flexibility .

Computational and Crystallographic Insights

  • SHELX refinement () and Multiwfn wavefunction analysis () could elucidate the electron density distribution of the sulfanylidene group, highlighting its nucleophilic sulfur atom as a reactive hotspot .
  • AutoDock simulations () predict that the hexanamide linker adopts a semi-flexible conformation, enabling deeper penetration into hydrophobic enzyme pockets compared to shorter-chain analogs .

Biological Activity

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(3-chlorophenyl)methyl]hexanamide is a synthetic compound belonging to the quinazolinone class, which has gained attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H22BrN3O2SC_{21}H_{22}BrN_{3}O_{2}S, with a molecular weight of approximately 460.39 g/mol. The structure includes a quinazolinone core, a bromo substituent, and an amide linkage, contributing to its unique chemical properties. The presence of the sulfanylidene group enhances its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in critical biological pathways. Notably, it has been shown to inhibit nicotinamide phosphoribosyltransferase (Nampt), an enzyme crucial for NAD biosynthesis, leading to cytotoxic effects in various cancer cell lines.

Potential Targets

  • Nicotinamide Phosphoribosyltransferase (Nampt) : Inhibition results in reduced NAD levels, affecting cellular metabolism and promoting apoptosis in cancer cells.
  • Kinases and Proteases : The compound may also interact with other kinases or proteases involved in cell signaling pathways, further influencing tumor growth and survival.

Biological Activities

Research indicates that compounds similar to 6-(6-bromo-4-oxo-2-sulfanylidene) exhibit significant pharmacological properties:

Activity Description
Anticancer Induces apoptosis in cancer cells by targeting metabolic pathways.
Anti-inflammatory Modulates inflammatory responses through enzyme inhibition .
Antimicrobial Exhibits activity against various bacterial strains, indicating potential use in treating infections.

Case Studies and Research Findings

Several studies have investigated the biological activity of quinazolinone derivatives, including 6-(6-bromo-4-oxo-2-sulfanylidene):

  • Anticancer Studies :
    • A study demonstrated that quinazolinone derivatives could inhibit cell proliferation in breast cancer cell lines by inducing cell cycle arrest and apoptosis.
    • Another study highlighted the compound's ability to selectively target cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
  • Enzyme Inhibition :
    • Docking studies revealed that 6-(6-bromo-4-oxo) binds effectively to Nampt, with calculated binding affinities indicating strong interactions that may enhance its potency as an anticancer agent .
  • Antimicrobial Activity :
    • Compounds structurally related to this quinazolinone were tested against Gram-positive and Gram-negative bacteria, showing moderate to strong inhibition, particularly against Salmonella typhi and Bacillus subtilis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.